molecular formula C12H14BrClO2S B8423480 Methyl 3-chloro-4-(3-bromopropylthio)-phenylacetate

Methyl 3-chloro-4-(3-bromopropylthio)-phenylacetate

Cat. No. B8423480
M. Wt: 337.66 g/mol
InChI Key: XLSINFKAYAQASZ-UHFFFAOYSA-N
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Patent
US06200998B1

Procedure details

To a solution of methyl 3-chloro-4-dimethylcarbamoylthiophenylacetate (8.5 g, 0.0295 mol) in methanol (30 mL) was added 25% NaOMe in methanol (7.0 mL, 0.034 mol). The reaction was heated to reflux for 2 h. TLC analysis shows residual starting carbamate. Additional NaOMe/MeOH (1.0 mL) was added and the mixture stirred an additional 30 min at reflux. After cooling to ambient temperature, the thiolate solution was added dropwise to a solution of 1,3-dibromopropane (12 mL, 0.12 mol) in methanol (30 mL). The resulting solution was refluxed for 3 h then cooled to ambient temperature, After standing overnight, the reaction was quenched by pouring into ice water. After adjusting to pH1 with conc. HCl, the aqueous solution was extracted with EtOAc (0.2 L then 2×0.1 L). The combined organics were washed with water, brine, dried over anhyd. MgSO4, filtered, and concentrated. The residue was chromatographed over silica gel with 10% of ethyl acetate in hexane to afford the title compound.
Name
methyl 3-chloro-4-dimethylcarbamoylthiophenylacetate
Quantity
8.5 g
Type
reactant
Reaction Step One
Name
NaOMe
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
NaOMe MeOH
Quantity
1 mL
Type
reactant
Reaction Step Three
[Compound]
Name
thiolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
12 mL
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH2:14][C:15]([O:17][CH3:18])=[O:16])[CH:5]=[CH:6][C:7]=1[S:8][C:9](=O)N(C)C.C[O-].[Na+].C(=O)([O-])N.C[O-].[Na+].CO.[Br:31][CH2:32][CH2:33]CBr>CO>[Cl:1][C:2]1[CH:3]=[C:4]([CH2:14][C:15]([O:17][CH3:18])=[O:16])[CH:5]=[CH:6][C:7]=1[S:8][CH2:9][CH2:33][CH2:32][Br:31] |f:1.2,4.5.6|

Inputs

Step One
Name
methyl 3-chloro-4-dimethylcarbamoylthiophenylacetate
Quantity
8.5 g
Type
reactant
Smiles
ClC=1C=C(C=CC1SC(N(C)C)=O)CC(=O)OC
Name
NaOMe
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Name
Quantity
7 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(N)([O-])=O
Step Three
Name
NaOMe MeOH
Quantity
1 mL
Type
reactant
Smiles
C[O-].[Na+].CO
Step Four
Name
thiolate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
12 mL
Type
reactant
Smiles
BrCCCBr
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred an additional 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was refluxed for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
then cooled to ambient temperature
WAIT
Type
WAIT
Details
After standing overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the reaction was quenched
ADDITION
Type
ADDITION
Details
by pouring into ice water
EXTRACTION
Type
EXTRACTION
Details
the aqueous solution was extracted with EtOAc (0.2 L
WASH
Type
WASH
Details
The combined organics were washed with water, brine
CUSTOM
Type
CUSTOM
Details
dried over anhyd
FILTRATION
Type
FILTRATION
Details
MgSO4, filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed over silica gel with 10% of ethyl acetate in hexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC=1C=C(C=CC1SCCCBr)CC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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